LSPN451
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Overview
Description
LSPN451, also known as 3-Nitrobenzoyl 9-deazaguanine, is a novel and potent xanthine oxidase inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hyperuricemia and gout. Xanthine oxidase inhibitors like this compound work by reducing oxidative stress in the vasculature, which can be beneficial in managing conditions associated with high uric acid levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
LSPN451 is synthesized through a series of chemical reactions involving the modification of 9-deazaguanineThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
LSPN451 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
LSPN451 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study xanthine oxidase inhibition and its effects on oxidative stress.
Biology: Investigated for its potential role in reducing oxidative damage in biological systems.
Medicine: Explored as a therapeutic agent for treating hyperuricemia and gout.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
LSPN451 exerts its effects by inhibiting xanthine oxidase, an enzyme involved in the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering oxidative stress and preventing the formation of urate crystals. The molecular targets include the active site of xanthine oxidase, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Uniqueness of LSPN451
This compound is unique due to its higher potency and selectivity for xanthine oxidase compared to other inhibitors. It has shown a non-competitive inhibition mechanism with more affinity for the enzyme-substrate complex than for the free enzyme, making it approximately thirty times more potent than allopurinol.
Properties
Molecular Formula |
C13H9N5O4 |
---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
2-amino-7-(3-nitrobenzoyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9N5O4/c14-13-16-9-8(5-15-10(9)12(20)17-13)11(19)6-2-1-3-7(4-6)18(21)22/h1-5,15H,(H3,14,16,17,20) |
InChI Key |
IQPSOKNRUDYCNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2NC(=NC3=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LSPN451; LSPN-451; LSPN 451. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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